molecular formula C9H7BrN2O2 B1425446 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 908581-18-0

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1425446
CAS No.: 908581-18-0
M. Wt: 255.07 g/mol
InChI Key: HVNRXVYXTRSZKM-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group. This compound is known for its versatility in organic synthesis and pharmaceutical chemistry due to its unique structural components .

Mechanism of Action

Target of Action

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate group The presence of the imidazo[1,2-a]pyridine ring suggests that it may interact with biological molecules .

Mode of Action

The bromine atom in the compound confers the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring allows it to interact with biological molecules

Biochemical Pathways

The compound is likely involved in the direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This functionalization can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

The presence of the carboxylate group suggests that the compound may have good solubility in aqueous solutions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential to participate in various organic reactions and interact with biological molecules , it may have a range of effects depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more active in aqueous environments . Other factors, such as pH, temperature, and the presence of other molecules, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
  • Methyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate
  • Methyl 6-fluoroimidazo[1,2-a]pyridine-8-carboxylate

Comparison: Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogues. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNRXVYXTRSZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724399
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908581-18-0
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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